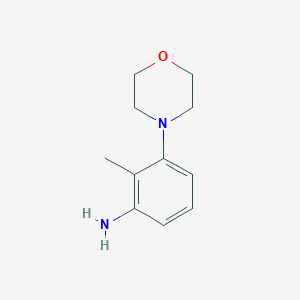
2-Methyl-3-morpholin-4-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-morpholin-4-ylaniline is an organic compound that features a morpholine ring attached to an aniline moiety with a methyl group substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylaniline typically involves the reaction of 2-methyl aniline with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the morpholine ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.
Scientific Research Applications
2-Methyl-3-morpholin-4-ylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-morpholin-4-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Morpholin-4-ylaniline: Similar structure but without the methyl group.
2-Methyl-4-morpholin-4-ylaniline: Similar structure with the methyl group at a different position.
Uniqueness: 2-Methyl-3-morpholin-4-ylaniline is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Biological Activity
2-Methyl-3-morpholin-4-ylaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.
This compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-Methyl-3-(morpholin-4-yl)aniline |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, thereby reducing tumor growth.
- Receptor Interaction : It can modulate receptor activity, impacting signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The presence of the morpholine ring may enhance its ability to scavenge ROS, contributing to its protective effects against oxidative stress.
Biological Activity and Case Studies
Recent studies have demonstrated the potential of this compound in various biological contexts:
Anticancer Activity
A study evaluated the efficacy of this compound against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated significant antiproliferative effects with IC50 values in the low micromolar range, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
In neurodegenerative disease models, this compound exhibited potential neuroprotective properties. It was shown to reduce tau aggregation and alpha-synuclein fibrillation in vitro, which are critical factors in diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | IC50 (µM) against MCF7 | Mechanism of Action |
|---|---|---|
| This compound | 1.44 | Kinase inhibition |
| Compound A | 1.78 | Apoptosis induction |
| Compound B | 0.95 | ROS scavenging |
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-9-10(12)3-2-4-11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |
InChI Key |
ZALIKPFMNQUVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















